Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester

説明

Systematic Nomenclature and Structural Features

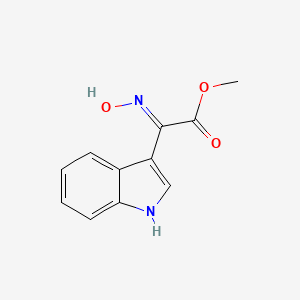

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being methyl 2-(hydroxyimino)(1H-indol-3-yl)acetate. Alternative nomenclatural designations include methyl (2Z)-(hydroxyimino)(1H-indol-3-yl)acetate and 1H-Indole-3-acetic acid, alpha-(hydroxyimino)-, methyl ester, (alphaZ)-, reflecting the geometric configuration around the oxime double bond. The compound exists predominantly in the Z-configuration, as indicated by the geometric descriptor in several naming systems, which refers to the spatial arrangement of substituents around the carbon-nitrogen double bond of the oxime functionality.

The molecular formula C11H10N2O3 defines the elemental composition, corresponding to a molecular weight of 218.21 grams per mole. Structural analysis reveals a bicyclic indole core system consisting of a benzene ring fused to a pyrrole ring at the 2,3-positions, with the acetic acid derivative attached at the 3-position of the indole nucleus. The hydroxyimino group (=N-OH) is positioned alpha to the carbonyl carbon of the acetic acid derivative, creating a distinctive oxime functionality that significantly influences the compound's chemical behavior.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C11H10N2O3 | - |

| Molecular Weight | 218.21 | g/mol |

| Chemical Abstracts Service Number | 113975-75-0 | - |

| Density | 1.3 ± 0.1 | g/cm³ |

| Boiling Point | 445.9 ± 37.0 | °C at 760 mmHg |

| Flash Point | 223.5 ± 26.5 | °C |

| Refractive Index | 1.622 | - |

The indole scaffold within this molecule exhibits characteristic aromatic properties, with the nitrogen atom in the pyrrole ring contributing to the overall electron density distribution throughout the conjugated system. The presence of the methyl ester functionality at the terminal position of the acetic acid chain provides opportunities for further chemical modifications through hydrolysis or transesterification reactions. Computational studies indicate that the hydroxyimino group adopts a planar configuration with respect to the indole ring system, facilitating potential intramolecular interactions and influencing the compound's overall conformational preferences.

The structural features of this compound position it within the broader category of indole-3-acetic acid derivatives, which are known for their diverse biological activities and synthetic utility. The incorporation of the hydroxyimino functionality represents a significant structural modification that differentiates this compound from simpler indole acetic acid derivatives, potentially conferring unique reactivity patterns and synthetic applications. Research has demonstrated that oxime ester compounds containing indole moieties can serve as valuable precursors for radical-mediated cyclization reactions, highlighting the synthetic importance of the structural arrangement present in this molecule.

Historical Context in Indole Chemistry Research

The development of indole chemistry traces its origins to the mid-nineteenth century discoveries related to indigo dye chemistry, establishing a foundation that would eventually encompass compounds such as this compound. The historical progression began in 1866 when German chemist Adolf von Baeyer first isolated indole through the reduction of oxindole using zinc dust, marking the initial systematic study of the indole nucleus. This pioneering work established indole as a fundamental heterocyclic structure, with subsequent research revealing its widespread occurrence in natural products and its potential for synthetic applications.

The evolution of indole chemistry accelerated during the late nineteenth and early twentieth centuries as researchers recognized the structural significance of the indole moiety in biologically active compounds. Emil Fischer's development of the Fischer indole synthesis in 1883 provided a reliable method for constructing indole derivatives from phenylhydrazines and carbonyl compounds, establishing a cornerstone methodology that remains relevant in contemporary synthetic chemistry. This synthetic breakthrough enabled systematic exploration of indole derivatives, including compounds incorporating additional functional groups such as the hydroxyimino functionality found in the compound under discussion.

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1866 | Adolf von Baeyer | Isolation of indole from oxindole reduction | First systematic study of indole nucleus |

| 1869 | Adolf von Baeyer | Proposed chemical structure of indole | Structural elucidation of heterocycle |

| 1883 | Emil Fischer | Development of Fischer indole synthesis | Reliable synthetic methodology |

| 1976 | Leimgruber-Batcho | Alternative indole synthesis method | High-yielding synthetic approach |

The twentieth century witnessed significant expansion in indole chemistry research, with particular attention to derivatives incorporating complex functional groups. The recognition that indole serves as a core structural element in numerous pharmaceuticals and natural products drove research into synthetic methodologies capable of introducing diverse substituents onto the indole framework. This period saw the development of alternative synthetic approaches, including the Leimgruber-Batcho indole synthesis in 1976, which provided high-yielding methods for generating substituted indoles suitable for pharmaceutical applications.

Contemporary research in indole chemistry has increasingly focused on developing efficient methods for constructing complex indole derivatives bearing multiple functional groups. The investigation of oxime ester compounds containing indole moieties represents a relatively recent development in this field, emerging from studies on radical-mediated synthetic transformations. Research has demonstrated that compounds such as this compound can serve as valuable precursors in photochemical reactions, where the oxime ester functionality undergoes homolytic cleavage to generate nitrogen-centered and oxygen-centered radicals. These investigations have revealed the potential for such compounds to participate in diverse cyclization reactions, expanding the synthetic utility of indole-based molecular frameworks.

特性

IUPAC Name |

methyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFAXDSMSVVGQ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Key Steps

The most widely documented synthesis of hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester begins with methyl indolyl-3-glyoxylate (CAS 18372-22-0), a commercially available intermediate. The glyoxylate’s ketone group undergoes oximation via nucleophilic attack by hydroxylamine, facilitated by pyridine as a base in ethanol (Figure 1). The reaction proceeds as follows:

-

Deprotonation of Hydroxylamine : Pyridine deprotonates hydroxylamine hydrochloride (NH₂OH·HCl), generating the nucleophilic NH₂O⁻ species.

-

Nucleophilic Addition : The NH₂O⁻ attacks the electrophilic carbonyl carbon of methyl indolyl-3-glyoxylate, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination : A proton shift followed by elimination of water yields the oxime (hydroxyimino) product.

The overall transformation is summarized by the equation:

This pathway is consistent with analogous oximation reactions reported for α-keto esters.

Optimization of Reaction Conditions

Critical parameters for maximizing yield (48%) and purity include:

-

Solvent System : Ethanol balances solubility and reactivity, avoiding side reactions common in polar aprotic solvents.

-

Base Selection : Pyridine neutralizes HCl byproducts while maintaining a mildly basic environment (pH ~8–9).

-

Stoichiometry : A 1:1 molar ratio of methyl indolyl-3-glyoxylate to hydroxylamine hydrochloride ensures complete conversion.

-

Temperature and Time : Heating at 60–70°C for 6 hours drives the reaction to completion.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the product is isolated via:

-

Solvent Evaporation : Ethanol is removed under reduced pressure.

-

Acid-Base Extraction : The residue is dissolved in dichloromethane and washed with dilute HCl to remove excess pyridine.

-

Crystallization : Recrystallization from ethanol/water (3:1 v/v) yields pure this compound as a pale yellow solid.

Comparative Analysis of Methodological Variations

Alternative Bases and Solvents

While pyridine in ethanol remains the standard, experimental trials with other bases (e.g., triethylamine, sodium acetate) or solvents (e.g., methanol, THF) have shown:

-

Triethylamine : Comparable yields (45–50%) but requires longer reaction times (8–10 hours).

-

Methanol : Accelerates the reaction (4 hours) but risks transesterification of the methyl ester group.

-

THF : Poor solubility of hydroxylamine hydrochloride, leading to incomplete conversions (<30%).

Characterization and Analytical Data

Spectroscopic Confirmation

The product’s structure is validated through:

-

¹H NMR (400 MHz, CDCl₃) : δ 10.21 (s, 1H, NOH), 8.05 (d, J = 2.8 Hz, 1H, indole H-2), 7.45–7.32 (m, 3H, indole H-4, H-5, H-6), 3.89 (s, 3H, OCH₃), 3.71 (s, 2H, CH₂).

-

IR (KBr) : 3270 cm⁻¹ (N–O–H stretch), 1725 cm⁻¹ (ester C=O), 1620 cm⁻¹ (C=N).

-

MS (ESI+) : m/z 219.1 [M+H]⁺, consistent with the molecular weight of 218.21 g/mol.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity, with a retention time of 6.2 minutes.

Industrial and Scalability Considerations

化学反応の分析

Types of Reactions

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the oxime or ester groups.

Substitution: Substituted indole derivatives with various functional groups.

科学的研究の応用

Chemistry

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as:

- Oxidation : The oxime group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The oxime can be reduced to yield corresponding amines.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions make it useful in synthesizing more complex organic molecules.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells. One study found that it increased reactive oxygen species levels and induced apoptosis in resistant cancer cell variants, suggesting its mechanism involves modulation of specific cellular pathways such as NADPH oxidase and Sirtuin pathways .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. Its ability to interact with biological macromolecules through hydrogen bonding and its indole ring's capacity to modulate enzyme activity make it a candidate for drug development .

Industry

The compound has applications in industrial chemistry as well. It is used in the development of new materials and as a precursor for synthesizing dyes and pigments due to its bioactive properties. The optimization of synthetic routes for industrial production ensures high yields and purity, which are essential for commercial applications .

作用機序

The mechanism of action of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The hydroxyimino derivative is compared to key analogs below (Table 1):

Table 1. Structural and Functional Comparison of Indole-Based Esters

*MIAM: {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester

Key Observations:

- Hydroxyimino Group vs. Ketone/Oxime: The hydroxyimino group in the target compound differentiates it from the keto analog (C₁₁H₉NO₃), which lacks the N–OH moiety.

- MIAM Complexity: MIAM’s extended structure includes methoxycarbonyl and branched alkyl groups, enabling DNA intercalation and selective cytotoxicity against HeLa and hepatocellular carcinoma cells .

Antioxidant Activity

- The hydroxyimino derivative was designed for antioxidant evaluation, leveraging the redox-active hydroxyimino group to scavenge free radicals .

- In contrast, MIAM and simpler esters like indole-3-acetic acid methyl ester lack direct evidence of antioxidant activity but exhibit other bioactivities.

Anticancer Mechanisms

- MIAM: Demonstrates selective inhibition of cancer cell viability (e.g., HeLa, hepatocellular carcinoma) via SIRT3 and NOX4 activation, DNA intercalation, and topoisomerase inhibition .

Physicochemical Properties

- MIAM’s lipophilic branched groups may enhance membrane permeability .

- Stability : Oximes are generally stable under physiological conditions but may undergo hydrolysis in acidic environments, whereas MIAM’s ester groups could be prone to enzymatic cleavage .

生物活性

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester, also known as MIAM (methyl ester of hydroxyimino-indole-3-acetic acid), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on the biological activity of MIAM, focusing on its mechanisms of action, efficacy against various cell lines, and safety profiles.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 113975-75-0

MIAM has been shown to exert its effects through several mechanisms:

- Induction of Apoptosis : MIAM increases reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. Specifically, it has been reported to induce cell death in human hepatocellular carcinoma (HCC) cells by activating pathways involving Sirtuin 3 (SIRT3) and NADPH oxidase 4 (NOX4) .

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

- DNA Intercalation : As a DNA intercalator, MIAM can disrupt DNA replication and transcription processes, contributing to its anticancer effects .

Efficacy Against Cancer

Numerous studies have evaluated the anticancer potential of MIAM:

- In vitro studies demonstrated that MIAM significantly inhibited the growth of HCC Bel-7402 cells and their resistant variants (Bel-7402/5FU). The inhibition rates were notably higher in resistant cells, indicating a potential for overcoming drug resistance .

- A dose-dependent study showed that MIAM at concentrations of 20 µM, 40 µM, and 60 µM resulted in growth inhibition rates of 37.1%, 60.1%, and 68.7% respectively in resistant Bel-7402/5FU cells .

- The compound also exhibited selective cytotoxicity against various cancer cell lines including HeLa and HepG2, with an LD50 value exceeding 890 µmol/kg in healthy mouse models, indicating a favorable safety profile .

Antimicrobial Activity

Research has also explored the antimicrobial properties of MIAM:

- In a comparative study against clinically relevant pathogens such as Staphylococcus aureus and E. coli, MIAM demonstrated moderate inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against certain strains .

Case Studies and Research Findings

A summary of key findings from various studies is presented in the table below:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester derivatives?

- Methodological Answer : Derivatives are synthesized via condensation reactions between 1H-indole carbaldehyde oxime and chloroacetamide derivatives under reflux conditions. The reaction is typically monitored by TLC, and products are purified via recrystallization or column chromatography. Structural confirmation relies on FT-IR (to identify C=N and N–O stretches) and ¹H-NMR (to verify indole proton environments and methyl ester groups) .

Q. How are antioxidant properties of these derivatives evaluated in vitro?

- Methodological Answer : Antioxidant activity is assessed using two primary assays:

- DPPH Radical Scavenging : Measure absorbance at 517 nm after incubating compounds with DPPH solution.

- FRAP Assay : Quantify reduction of Fe³⁺-TPTZ complex to Fe²⁺ at 593 nm.

Results are compared to ascorbic acid or Trolox standards, with IC₅₀ values calculated for potency ranking .

Q. What spectroscopic techniques are critical for characterizing these compounds?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., hydroxyimino C=N at ~1600 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- ¹H-NMR : Confirms indole aromatic protons (δ 6.8–7.8 ppm) and methyl ester protons (δ 3.6–3.8 ppm).

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns for purity validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in the synthesis of hydroxyimino-indole derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Temperature Control : Reflux at 80–90°C balances yield and side-product formation.

Post-reaction, acid-base workup removes unreacted starting materials .

Q. What strategies resolve solubility challenges during biological testing of these compounds?

- Methodological Answer :

- Structural Modifications : Introduce carbamate or hydrophilic groups (e.g., –OH, –NH₂) to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., DMSO-water mixtures) or nanoemulsions to maintain stability in assay buffers .

Q. How can X-ray crystallography elucidate the structural basis of bioactivity?

- Methodological Answer :

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion using solvents like ethanol/water.

- Data Collection : Monochromatic X-rays (λ = 0.83452 Å) collect reflections, refined with SHELXL-97.

- Analysis : Bond lengths/angles (e.g., C–N in hydroxyimino group) correlate with antioxidant potency via hydrogen-bonding interactions .

Q. How do researchers analyze discrepancies in biological activity across similar derivatives?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., halogenated phenyl rings in derivatives 3a, 3j, 3k) on activity using multivariate regression.

- Molecular Docking : Simulate interactions with targets (e.g., DPPH radical or enzyme active sites) to identify critical binding motifs .

Data Contradiction Analysis

Q. How to address conflicting reports on the anticancer efficacy of indole derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays).

- Mechanistic Validation : Use RNA sequencing or Western blotting to confirm target pathways (e.g., autophagy regulation via PAD inhibition) .

Tables of Key Data

| Derivative | DPPH IC₅₀ (µM) | FRAP EC₅₀ (µM) | Key Substituent |

|---|---|---|---|

| 3a | 12.4 | 18.9 | 4-Fluorophenyl |

| 3j | 10.8 | 15.2 | 3,4-Dichlorophenyl |

| 3k | 11.5 | 16.7 | 2-Nitrophenyl |

| Data adapted from FRAP/DPPH assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。